
N-(Bromoacetylamino)cyanopindolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Bromoacetylamino)cyanopindolol, also known as this compound, is a useful research compound. Its molecular formula is C18H23BrN4O3 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Beta-Adrenergic Receptor Studies
BAM-CYP has been utilized extensively in pharmacological studies aimed at understanding beta-adrenergic receptor dynamics. Researchers have demonstrated that BAM-CYP can effectively label and characterize receptor sites, providing insights into receptor oligomerization and the role of associated lipid components in receptor function .
Therapeutic Potential
Given its mechanism of action, BAM-CYP has implications for developing therapeutic agents targeting cardiovascular diseases, where beta-adrenergic signaling plays a crucial role. The compound's ability to irreversibly inhibit receptor activity suggests potential applications in creating long-lasting effects in treatments for conditions like hypertension and heart failure.
Research on Drug Interactions
BAM-CYP serves as a model compound for investigating drug interactions at beta-adrenergic receptors. By using BAM-CYP in conjunction with other pharmacological agents, researchers can elucidate competitive and non-competitive inhibition mechanisms, enhancing the understanding of drug efficacy and safety profiles .
Case Studies
Several studies have highlighted the utility of BAM-CYP in various research contexts:
- Study on Receptor Binding : Research demonstrated that BAM-CYP effectively blocks the binding of radiolabeled ligands to beta-receptors, confirming its role as an affinity label. This study provided critical insights into the nature of receptor-ligand interactions and the importance of lipid environments surrounding receptors .
- Investigation into Receptor Oligomerization : Another study utilized BAM-CYP to explore the oligomeric state of beta-adrenergic receptors, revealing that these receptors may exist as oligomers rather than monomers in their native state. This finding has significant implications for understanding receptor pharmacology and signaling pathways .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Beta-Adrenergic Studies | Investigating receptor dynamics and interactions | High-affinity binding to beta-receptors; irreversible inhibition observed |
Therapeutic Development | Potential use in treating cardiovascular diseases | Long-lasting effects on receptor activity could lead to novel therapies |
Drug Interaction Studies | Understanding competitive and non-competitive inhibition mechanisms | Insights into drug efficacy and safety profiles through interaction studies |
化学反应分析
Irreversible Binding to β-Adrenergic Receptors
BAM-CYP acts as a covalent affinity label for β-adrenergic receptors (βARs). Key features of its interaction include:
-
High-affinity binding : BAM-CYP exhibits a dissociation constant (Kd) of 44±7textpM for turkey erythrocyte βARs .
-
Irreversible inhibition : It blocks both orthosteric ligand binding (e.g., 125I-cyanopindolol) and agonist-induced adenylate cyclase activation .
-
Stoichiometric impact : Covalent modification of half the receptor population abolishes ligand-binding activity for all sites, suggesting βARs exist as oligomers in their native state .
Reaction Mechanism
The bromoacetyl group of BAM-CYP reacts via nucleophilic substitution (likely SN2) with nucleophilic residues (e.g., cysteine or lysine) on the receptor or associated components. This reaction is stereospecific, as binding is blocked by the β-antagonist l-propranolol but not d-propranolol .
Target Specificity and Non-Protein Labeling
Contrary to expectations, BAM-CYP labels a non-protein component in proximity to the βAR ligand-binding pocket:
-
Lipid association : Radiolabeled 125I-BAM-CYP binds to a water-soluble lipid fraction tightly associated with βARs .
-
Functional impact : This interaction disrupts coupling between βARs and adenylate cyclase, implicating the lipid in receptor-effector communication .
Comparative Analysis of BAM-CYP and Cyanopindolol Derivatives
Key Experimental Findings
-
Radioligand displacement : BAM-CYP pretreatment reduces 125I-cyanopindolol binding by >95% in turkey erythrocyte membranes .
-
Adenylate cyclase inhibition : Agonist-stimulated cAMP production is abolished in BAM-CYP-treated membranes .
-
Thermostability : Covalent modification increases receptor stability, as evidenced by resistance to detergent solubilization .
Limitations and Considerations
-
Non-protein target : The lipid-binding specificity complicates traditional structure-activity analyses .
-
Irreversibility : Limits dynamic studies of receptor-ligand interactions.
BAM-CYP remains a critical tool for studying βAR topology and allosteric regulation. Its unique covalent labeling mechanism provides insights into receptor oligomerization and lipid-dependent signaling, though further research is needed to fully characterize its lipid target .
属性
CAS 编号 |
95034-01-8 |
---|---|
分子式 |
C18H23BrN4O3 |
分子量 |
423.3 g/mol |
IUPAC 名称 |
2-bromo-N-[2-[[3-[(2-cyano-1H-indol-5-yl)oxy]-2-hydroxypropyl]amino]-2-methylpropyl]acetamide |
InChI |
InChI=1S/C18H23BrN4O3/c1-18(2,11-21-17(25)7-19)22-9-14(24)10-26-15-3-4-16-12(6-15)5-13(8-20)23-16/h3-6,14,22-24H,7,9-11H2,1-2H3,(H,21,25) |
InChI 键 |
QKUSEJJABZAXFT-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)CBr)NCC(COC1=CC2=C(C=C1)NC(=C2)C#N)O |
规范 SMILES |
CC(C)(CNC(=O)CBr)NCC(COC1=CC2=C(C=C1)NC(=C2)C#N)O |
同义词 |
2-cyano-4-(2-hydroxy-3-(2-bromoacetamido-1,1-dimethylethylamino)propoxy)indole BAM-CYP N-(bromoacetylamino)cyanopindolol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。